3-[8-(4-Aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tavilermide, also known by its International Nonproprietary Name (INN), is a selective, cyclic tripeptide partial agonist of the high-affinity nerve growth factor receptor (TrkA). It was first synthesized by Burgess and co-workers at Texas A&M University with the intention of producing TrkA agonists . Tavilermide is under development by Mimetogen Pharmaceuticals as an ophthalmic solution for the treatment of dry eye disease and is currently in phase III clinical trials .
Preparation Methods
Tavilermide was synthesized using solid-phase synthesis techniques. The process involves the formation of cyclic peptidomimetics through S_NAr macrocyclizations . The synthetic route includes the following steps:
Solid-Phase Synthesis: The peptide chain is assembled on a solid support.
Cyclization: The linear peptide is cyclized through nucleophilic aromatic substitution (S_NAr) reactions.
Cleavage and Purification: The cyclic peptide is cleaved from the solid support and purified using chromatographic techniques.
Industrial production methods for Tavilermide involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tavilermide undergoes various chemical reactions, including:
Oxidation: Tavilermide can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can modify the peptide backbone or side chains.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tavilermide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Tavilermide serves as a model compound for studying cyclic peptides and their synthetic routes.
Biology: It is used to investigate the role of nerve growth factor mimetics in cellular processes.
Medicine: Tavilermide is being developed as a treatment for dry eye disease and glaucoma.
Industry: Tavilermide’s potential therapeutic applications make it a valuable compound for pharmaceutical development.
Mechanism of Action
Tavilermide exerts its effects by mimicking the actions of nerve growth factor. It binds to and activates the high-affinity nerve growth factor receptor (TrkA) on the surface of cells . This activation initiates a cascade of intracellular signaling pathways that result in increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms . Tavilermide also promotes mucin production, which helps stabilize the tear film and protect the ocular surface .
Comparison with Similar Compounds
Tavilermide is unique among nerve growth factor mimetics due to its selective partial agonist activity at the TrkA receptor. Similar compounds include:
Cenegermin: Another nerve growth factor mimetic used for the treatment of neurotrophic keratitis.
Cyclosporine: An immunomodulatory agent used in the treatment of dry eye disease.
Lifitegrast: An LFA-1 antagonist used for the treatment of dry eye disease.
Tavilermide’s uniqueness lies in its cyclic tripeptide structure and its specific targeting of the TrkA receptor, which differentiates it from other compounds used in similar therapeutic applications.
Properties
IUPAC Name |
3-[8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXNXPFYJIACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.